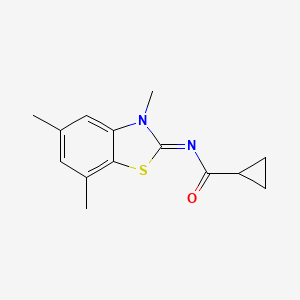

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Description

N-(3,5,7-Trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a cyclopropane-containing benzothiazole derivative characterized by a fused benzothiazole ring system substituted with three methyl groups at positions 3, 5, and 5. The cyclopropane carboxamide moiety is linked to the benzothiazole core via an imine (-NH-) bond.

Properties

IUPAC Name |

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-8-6-9(2)12-11(7-8)16(3)14(18-12)15-13(17)10-4-5-10/h6-7,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKKJWZLYZJKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CC3)S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide typically involves the reaction of 3,5,7-trimethyl-1,3-benzothiazole-2-ylidene with cyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues

A. N-(Thiazol-2-yl)cyclopropanecarboxamide (Compound A)

- Structure : Lacks the fused benzene ring and methyl substituents of the benzothiazole system.

- Synthesis: Prepared via condensation of cyclopropanecarboxylic acid with 2-aminothiazole .

- Properties : Lower molecular weight and reduced steric hindrance compared to the target compound. Theoretical studies indicate weaker π-conjugation due to the absence of the benzothiazole ring .

- Activity : Demonstrated moderate fungicidal activity in preliminary assays .

B. 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (Compound B)

- Structure : Features a cyclopropene ring (unsaturated cyclopropane) and a bromophenyl group.

- Synthesis : Achieved via carbodiimide-mediated coupling of cyclopropene carboxylic acid with diethylamine (77% yield) .

- Properties : Higher lipophilicity due to the bromophenyl and diethylamide groups. The unsaturated cyclopropene ring enhances reactivity compared to the saturated cyclopropane in the target compound .

C. Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a,b)

- Structure: Incorporate a cyano group and a 5-methylfuran-2-yl substituent.

- Synthesis : Synthesized via condensation of thiouracil derivatives with aromatic aldehydes (yields: 57–68%) .

- Properties : Exhibit strong IR absorption at ~2,200 cm⁻¹ (C≡N) and melting points >200°C. The fused pyrimidine-thiazole system offers distinct electronic properties compared to the benzothiazole core in the target compound .

Physicochemical and Spectroscopic Comparison

Biological Activity

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3,5,7-trimethylbenzothiazole with cyclopropanecarboxylic acid derivatives. The structural characterization can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- In vitro studies on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain derivatives showed promising cytotoxic effects with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays. These values suggest a potent ability to inhibit tumor cell proliferation while maintaining lower toxicity levels against normal fibroblast cells (MRC-5) .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 1 | A549 | 2.12 ± 0.21 | 2D |

| Compound 1 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 1 | NCI-H358 | 0.85 ± 0.05 | 2D |

| Compound 2 | A549 | 6.75 ± 0.19 | 2D |

| Compound 2 | HCC827 | 6.26 ± 0.33 | 2D |

This data indicates that while some compounds may have high activity against cancer cells, they also exhibit moderate cytotoxicity against normal cells, necessitating further optimization for therapeutic use.

Antimicrobial Activity

In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties. Compounds within this class have shown activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:

- Case Study A : A study involving a series of benzothiazole derivatives reported significant inhibition of tumor growth in xenograft models when treated with compounds similar to this compound.

- Case Study B : Research demonstrated that certain derivatives exhibited selective toxicity towards cancer cells over normal cells in animal models, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.